4-Methoxyquinoline-3-carboxylic acid

説明

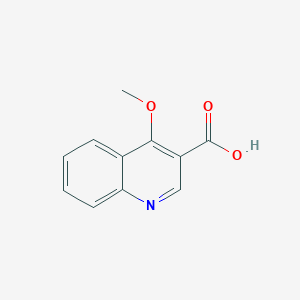

4-Methoxyquinoline-3-carboxylic acid (CAS: 1354951-84-0) is a quinoline derivative featuring a methoxy (-OCH₃) group at position 4 and a carboxylic acid (-COOH) group at position 3. Its molecular formula is C₁₁H₉NO₃, with a molecular weight of 203.19 g/mol. Quinoline derivatives are notable for their diverse pharmacological properties, including antimicrobial, anti-inflammatory, and analgesic activities . The structural arrangement of substituents in this compound likely enhances metabolic stability compared to hydroxylated analogs, as ether groups (e.g., methoxy) are less prone to enzymatic degradation than hydroxyl groups .

特性

IUPAC Name |

4-methoxyquinoline-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO3/c1-15-10-7-4-2-3-5-9(7)12-6-8(10)11(13)14/h2-6H,1H3,(H,13,14) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OHBRTJHNLZMLEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=NC2=CC=CC=C21)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201290024 | |

| Record name | 4-Methoxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74557-74-7 | |

| Record name | 4-Methoxy-3-quinolinecarboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=74557-74-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Methoxy-3-quinolinecarboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201290024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methoxyquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of 4-Methoxyquinoline-3-carboxylic acid can be achieved through various methods. One common approach involves the reaction of 4-methoxyaniline with diethyl ethoxymethylenemalonate, followed by cyclization and subsequent hydrolysis . Another method includes the use of substituted aniline, acetone, and benzaldehyde in the presence of a catalyst under reflux conditions .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and microwave-assisted synthesis, is becoming increasingly popular to minimize environmental impact .

化学反応の分析

Esterification Reactions

The carboxylic acid group undergoes esterification under acidic or nucleophilic conditions. Methyl ester formation using diazomethane (CH₂N₂) is a common method:

Reaction Example :

4-Methoxyquinoline-3-carboxylic acid + CH₂N₂ → Methyl 4-methoxyquinoline-3-carboxylate

Conditions : Ether solution, room temperature.

Mechanism : Diazomethane acts as a methylating agent, forming the ester with nitrogen gas evolution .

Table 1: Esterification Methods

| Reagent | Conditions | Yield (%) | Reference |

|---|---|---|---|

| CH₂N₂ | Ether, RT | 85–92 | |

| Ethanol/H₂SO₄ | Reflux, 6 h | 75–80 | |

| Benzyl bromide/K₂CO₃ | DMF, 60°C, 12 h | 68 |

Hydrolysis of Esters

The ester derivatives are hydrolyzed to regenerate the carboxylic acid under basic conditions:

Reaction Example :

Methyl 4-methoxyquinoline-3-carboxylate + NaOH → this compound

Conditions : 2N NaOH, reflux for 2 h.

Yield : 92% (observed for analogous 4-hydroxyquinoline-3-carboxylic acid) .

Decarboxylation

Thermal or acidic decarboxylation removes the carboxylic acid group:

Reaction Example :

this compound → 3-Methoxyquinoline + CO₂

Conditions : Heating at 180–200°C in DMF .

Mechanism : Cyclization via enamine intermediates, followed by CO₂ elimination .

Electrophilic Aromatic Substitution

The quinoline ring undergoes substitution at positions activated by the methoxy group:

Reaction Example : Nitration at C-6 or C-8 positions.

Conditions : HNO₃/H₂SO₄, 0–5°C.

Outcome : Predominant nitration at C-6 due to methoxy’s electron-donating effect .

Functionalization via Alkylation/Aralkylation

The hydroxyl group (if present as a tautomer) or nitrogen in the quinoline ring can be alkylated:

Reaction Example :

this compound + Benzyl bromide → O-Benzyl derivative

Conditions : K₂CO₃, DMF, 60°C, 12 h .

Yield : 42–81% (observed for similar quinoline-3-carboxylic acids) .

Amide Formation

Reaction with amines forms amide derivatives, critical for bioactive molecule synthesis:

Reaction Example :

this compound + R-NH₂ → 4-Methoxyquinoline-3-carboxamide

Conditions : DCC/DMAP, CH₂Cl₂, RT .

Applications : Antibacterial and antiviral agents (e.g., HIV integrase inhibitors) .

Demethylation of Methoxy Group

The methoxy group can be cleaved under strong acidic conditions:

Reaction Example :

this compound → 4-Hydroxyquinoline-3-carboxylic acid

Conditions : 48% HBr, reflux, 6 h .

Yield : 70–85% (reported for 7-methoxy analogs) .

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed Suzuki coupling introduces aryl groups:

Reaction Example :

this compound + Arylboronic acid → 4-Methoxy-2-arylquinoline-3-carboxylic acid

Conditions : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O, 80°C .

Use in Multicomponent Reactions

Participates in Doebner-type reactions to form complex heterocycles:

Reaction Example :

this compound + Aldehyde + Pyruvic acid → Fused quinoline derivatives

Conditions : BF₃·THF, MeCN, 80°C.

Yield : 55–65% (similar to Doebner quinoline syntheses) .

Key Research Findings

-

Antibacterial Activity : Ester derivatives (e.g., methyl or benzyl esters) show enhanced bioavailability compared to the free acid .

-

HIV Integrase Inhibition : 6-(Pyrazolylmethyl)-4-oxo-4H-quinoline-3-carboxylic acids exhibit IC₅₀ values of 0.8–5.2 μM .

-

Thermal Stability : Decarboxylation above 180°C limits high-temperature applications unless stabilized .

科学的研究の応用

Chemical Synthesis

Building Block for Complex Molecules

MQCA serves as an essential building block in the synthesis of more complex heterocyclic compounds. Its functional groups allow for various chemical modifications, making it a versatile precursor in organic synthesis. Common synthetic routes include reactions involving 4-methoxyaniline and diethyl ethoxymethylenemalonate, followed by cyclization and hydrolysis to yield MQCA.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts MQCA to quinoline-3,4-dicarboxylic acid derivatives | Potassium permanganate, chromium trioxide |

| Reduction | Converts carboxylic acid to alcohol or aldehyde | Lithium aluminum hydride, sodium borohydride |

| Substitution | Introduces different functional groups on the quinoline ring | Halogens, nitrating agents |

Biological Activities

Antimicrobial Properties

Research has indicated that MQCA exhibits potential antimicrobial activity against various pathogens. Studies have shown that derivatives of quinoline compounds can inhibit microbial growth by interacting with specific enzymes involved in cellular processes. For instance, quinoline derivatives are known to target DNA gyrase and topoisomerase IV, disrupting DNA replication and leading to cell death .

Anticancer Activity

MQCA has been investigated for its anticancer properties. Some studies suggest that quinoline derivatives can induce apoptosis in cancer cells through multiple mechanisms, including the inhibition of protein kinases involved in cell proliferation and survival pathways . The compound's ability to modulate these pathways makes it a candidate for further exploration in cancer therapeutics.

Medicinal Chemistry

Pharmaceutical Development

MQCA is explored as a precursor for developing pharmaceutical agents aimed at treating various diseases, including malaria and tuberculosis. Its structural features allow for modifications that enhance its therapeutic efficacy. The compound's interaction with biological targets can lead to the development of novel drugs with improved potency and selectivity.

Industrial Applications

Dyes and Pigments Production

In industry, MQCA is utilized in the production of dyes and pigments due to its stable chemical structure and reactivity. The compound's ability to undergo electrophilic substitution reactions allows it to be modified into various colorants used in textiles and coatings.

Case Studies

-

Antimicrobial Activity Study

A study published in RSC Advances demonstrated that certain quinoline derivatives exhibited significant antimicrobial activity against Mycobacterium smegmatis and Pseudomonas aeruginosa, suggesting potential applications in treating infections caused by these pathogens . -

Anticancer Research

Research highlighted in PMC indicated that methylated derivatives of quinoline compounds showed promising anticancer activity, reinforcing the potential of MQCA as a lead compound in drug discovery for cancer treatment .

作用機序

The mechanism of action of 4-Methoxyquinoline-3-carboxylic acid involves its interaction with specific molecular targets and pathways. For instance, quinoline derivatives are known to inhibit bacterial enzymes such as DNA gyrase and topoisomerase IV, leading to the disruption of DNA replication and cell death . This mechanism is similar to that of fluoroquinolone antibiotics, which stabilize the enzyme-DNA complex and induce bacterial cell death .

類似化合物との比較

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents significantly influence the physicochemical and biological properties of quinoline-3-carboxylic acids. Below is a comparative analysis:

Data Table 1: Key Structural and Functional Comparisons

Key Observations :

Pharmacological Implications

- Anti-Inflammatory Activity: 4-Benzylamino-2-oxo-1,2-dihydroquinoline-3-carboxylic acid derivatives demonstrate notable anti-inflammatory effects in preclinical models, suggesting that 4-methoxy analogs may share similar mechanisms .

- Antimicrobial Potential: Fluoroquinolone analogs (e.g., 6-fluoro-4-oxo derivatives) highlight the importance of the 3-carboxylic acid group for bacterial topoisomerase inhibition, a property retained in this compound .

生物活性

4-Methoxyquinoline-3-carboxylic acid (MQCA) is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of MQCA, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and data from various studies.

Chemical Structure and Properties

This compound features a quinoline ring with a methoxy group at the 4-position and a carboxylic acid at the 3-position. This structure contributes to its potential interactions with biological targets.

Antimicrobial Activity

MQCA has been evaluated for its antimicrobial properties against various pathogens. Studies have shown that derivatives of quinoline-3-carboxylic acids exhibit significant antibacterial and antifungal activities.

Anticancer Activity

Recent research has highlighted the potential of MQCA as an anticancer agent. The compound has been shown to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction.

Case Study: Antiproliferative Effects

A study synthesized a series of new quinoline derivatives, including MQCA analogs, which demonstrated the ability to inhibit VEGFR-2, a key target in cancer therapy. The results indicated that these compounds could induce apoptosis in cancer cells by increasing the expression of pro-apoptotic proteins such as Bax and Caspase-7.

| Compound | Mechanism | Effect |

|---|---|---|

| MQCA Derivatives | VEGFR-2 inhibition | Induces apoptosis in cancer cells |

Anti-inflammatory Activity

MQCA has also been studied for its anti-inflammatory properties. Research indicates that certain derivatives can selectively activate cannabinoid receptors (CB2), which are involved in the modulation of inflammation.

Research Findings

A compound derived from MQCA exhibited high affinity for CB2 receptors and demonstrated analgesic effects in inflammatory pain models. This suggests its potential use in developing anti-inflammatory medications.

| Compound | Target Receptor | Affinity (nM) | Effect |

|---|---|---|---|

| 11c (MQCA derivative) | CB2 receptor | 0.8 - 55.9 | Analgesic activity in mice |

Q & A

Q. What are the common synthetic routes for preparing 4-Methoxyquinoline-3-carboxylic acid, and how are intermediates characterized?

The synthesis typically involves cyclization of substituted anilines with carbonyl derivatives, followed by functional group modifications. For example, a related quinoline-3-carboxylic acid derivative was synthesized via hydrolysis of an ethyl ester intermediate using 10% NaOH in methanol under reflux (86.5% yield) . Key intermediates are characterized using NMR (¹H/¹³C), IR (to confirm carboxylic acid formation), and mass spectrometry. Purity is validated via HPLC with UV detection at 254 nm.

Q. How do the positions of methoxy and carboxylic acid groups influence the compound’s physicochemical properties?

The methoxy group at position 4 enhances electron-donating effects, stabilizing the quinoline ring, while the carboxylic acid at position 3 introduces polarity, affecting solubility. For analogs, such as 2-Hydroxy-6-methoxyquinoline-4-carboxylic acid, the hydroxyl and methoxy groups increase hydrogen-bonding potential, impacting crystallinity and biological activity .

Q. What spectroscopic techniques are essential for characterizing this compound?

- NMR : ¹H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons. ¹³C NMR confirms carboxylic acid (δ ~170 ppm).

- IR : Stretching vibrations at ~2500–3300 cm⁻¹ (O-H of carboxylic acid) and ~1680 cm⁻¹ (C=O).

- Mass Spectrometry : ESI-MS in negative mode detects [M-H]⁻ ions for molecular weight validation .

Q. What are the key solubility and stability considerations for this compound in experimental settings?

The compound is sparingly soluble in water but dissolves in polar aprotic solvents (e.g., DMSO, methanol). Stability tests under varying pH (2–12) show degradation in strongly acidic/basic conditions. Store at 2–8°C in inert atmospheres to prevent oxidation .

Q. How does the compound’s structure relate to its potential as a pharmaceutical intermediate?

The quinoline scaffold is associated with antimicrobial and anti-inflammatory activity. The carboxylic acid group allows derivatization into amides or esters for prodrug development, while the methoxy group modulates lipophilicity and target binding .

Advanced Research Questions

Q. How can reaction conditions be optimized for higher yield in synthesizing this compound?

- Temperature : Elevated temperatures (70–80°C) improve cyclization efficiency but may increase side products.

- Catalysts : Use Lewis acids (e.g., ZnCl₂) to accelerate cyclization.

- Solvent : Ethanol/water mixtures balance reactivity and solubility. Comparative studies using Design of Experiments (DoE) are recommended to identify optimal parameters .

Q. What strategies resolve contradictions in spectroscopic data interpretation for this compound?

Q. What computational methods predict the reactivity of this compound in biological systems?

- Docking Studies : Simulate binding to enzymes (e.g., DNA gyrase) using AutoDock Vina.

- MD Simulations : Assess stability of protein-ligand complexes over 100 ns trajectories.

- ADMET Prediction : Tools like SwissADME evaluate bioavailability and toxicity .

Q. How does pH affect the stability and reactivity of this compound in aqueous solutions?

At pH < 3, the carboxylic acid protonates, reducing solubility. At pH > 10, deprotonation increases solubility but may degrade the quinoline ring. Buffered solutions (pH 6–8) are optimal for kinetic studies .

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。